An In-Depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride: Properties, Reactivity, and Applications
An In-Depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride: Properties, Reactivity, and Applications
Introduction
cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride that serves as a pivotal building block and reactive intermediate in modern organic synthesis and polymer chemistry.[1] With the molecular formula C₈H₈O₃, this white, crystalline solid is most renowned for its role as a high-performance curing agent for epoxy resins, a modifier for alkyd and polyester resins, and a precursor in the synthesis of pharmaceuticals, plasticizers, and pesticides.[2][3] Its unique structure, featuring a reactive anhydride functional group constrained within a cyclohexene ring, imparts a distinct profile of reactivity and thermal stability to the materials derived from it.
This guide provides an in-depth exploration of the core chemical properties of cis-1,2,3,6-THPA, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis and stereochemistry, physicochemical characteristics, fundamental reactivity, and key applications, with a focus on the causal relationships that govern its behavior in experimental settings.
Synthesis and Stereochemistry: The Diels-Alder Pathway
The industrial production of cis-1,2,3,6-THPA is a classic and elegant example of the [4+2] cycloaddition, specifically the Diels-Alder reaction.[4] This Nobel Prize-winning reaction involves the concerted cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[5]
The significance of this synthetic route lies in its high efficiency and exceptional stereochemical control. The reaction proceeds via an endo transition state, a consequence of secondary orbital interactions, which places the anhydride ring cis to the newly formed cyclohexene ring. This stereospecificity is crucial as it directly yields the desired cis-isomer, which is the more common and industrially relevant form of THPA.[6]
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and application. cis-1,2,3,6-THPA is a white, flaky solid at ambient temperature and is sensitive to moisture, with which it reacts.[2][7] Proper storage under inert, dry conditions is therefore critical to maintain its integrity.[7] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Property | Value | Source(s) |
| CAS Number | 935-79-5 | |
| Molecular Formula | C₈H₈O₃ | [8] |
| Molecular Weight | 152.15 g/mol | [8] |
| Appearance | White flakes or crystalline powder | [2][7] |
| Melting Point | 97-103 °C (lit.) | [9][10] |
| Boiling Point | ~235 °C (rough estimate) | [3][7] |
| Flash Point | 156 °C (closed cup) | [7][9] |
| Density | ~1.21 g/cm³ (estimate) | [3][7] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [7][9] |
| Water Solubility | Reacts exothermically to form the diacid | [7] |
| Solubility | Soluble in toluene, benzene, acetone; slightly soluble in ether. | [4][7][11][12] |
| Sensitivity | Moisture sensitive | [7][13] |
Core Reactivity and Mechanistic Pathways
The reactivity of cis-1,2,3,6-THPA is dominated by the strained five-membered anhydride ring. This functional group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in polymer science and organic synthesis.
Ring-Opening Reactions with Nucleophiles
The fundamental reaction of THPA involves the opening of the anhydride ring by a nucleophile (Nu-H), which initially forms a carboxylic acid derivative. This is a critical first step in many of its applications.
-
Hydrolysis: In the presence of water, THPA readily hydrolyzes to form the corresponding cis-1,2,3,6-tetrahydrophthalic acid. This reaction is often exothermic and underscores the need for anhydrous storage.[14][11]
-
Alcoholysis (Esterification): Alcohols react with THPA to form a monoester containing a free carboxylic acid group. This reaction is the basis for its use in producing alkyd and polyester resins, where the newly formed acid and the alcohol can undergo further condensation reactions to build the polymer backbone.[2]
-
Aminolysis (Amidation): Amines attack the anhydride to form an amic acid, which can then be cyclized, typically with heat, to form the corresponding tetrahydrophthalimide. This pathway is vital for synthesizing derivatives used in agrochemicals and pharmaceuticals.
Application Profile: Epoxy Resin Curing Agent
One of the most significant industrial applications of THPA is as a hardener or curing agent for epoxy resins.[13][15] Anhydride-cured epoxy systems are known for their excellent thermal stability, chemical resistance, and superior electrical insulation properties.[2]
The curing mechanism is a complex, multi-step process that typically requires heat and often a catalyst (such as a tertiary amine) to proceed at a practical rate.[7][15]
-
Initiation: The reaction is initiated by a source of hydroxyl (-OH) groups, which can be present on the epoxy resin backbone or as trace moisture. This hydroxyl group attacks the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[2][3]
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy group (oxirane ring), opening it to form a diester and generating a new hydroxyl group.[2][15]
-
Cross-linking: This new hydroxyl group can then react with another anhydride molecule, perpetuating the cycle. This chain-wise propagation leads to the formation of a highly cross-linked, three-dimensional polyester network, resulting in a rigid, durable thermoset material.[2][13] A competing side reaction, especially in the presence of catalysts, is the homopolymerization of epoxy groups (etherification), which can also contribute to the network structure.[15]
Precursor for Bioactive Molecules and Polymers
Beyond polymer curing, THPA is a valuable intermediate in synthesizing a range of other molecules.
-
Fungicide Synthesis: THPA is a key precursor to the widely used agricultural fungicide Captan.[11] The synthesis involves the conversion of THPA to cis-1,2,3,6-tetrahydrophthalimide via reaction with ammonia, followed by a reaction with trichloromethylsulfenyl chloride.
-
Polymer Modification: THPA can be used to modify existing polymers. For instance, it can react with polystyrene via a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst like AlCl₃.[16] This grafts the anhydride moiety onto the polymer's aromatic rings, which can enhance thermal stability or provide reactive sites for further functionalization.
Spectroscopic Analysis
Characterization of THPA and its reaction products relies on standard spectroscopic techniques. Understanding its spectral signature is essential for reaction monitoring and quality control.
Table 2: Key Spectroscopic Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Technique | Key Features and Approximate Chemical Shifts / Wavenumbers | Source(s) |
| ¹H NMR | Olefinic Protons (-CH=CH-): Singlet or narrow multiplet around 6.0 ppm.Bridgehead Protons (-CH-CO-): Multiplet around 3.5 ppm.Allylic Protons (-CH₂-): Multiplet around 2.5 ppm. | [9][17] |
| ¹³C NMR | Carbonyl Carbons (C=O): ~170-175 ppm.Olefinic Carbons (C=C): ~125-130 ppm.Bridgehead Carbons (-CH-CO-): ~40-45 ppm.Allylic Carbons (-CH₂-): ~25-30 ppm. | [18] |
| FTIR (cm⁻¹) | Anhydride C=O Stretch: Two characteristic strong bands, typically around 1850 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).C-O-C Stretch: Strong band around 1230 cm⁻¹.cis C-H bend (olefin): Band around 730 cm⁻¹. | [1][6][19] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 152.Key Fragments: Loss of CO (m/z 124), loss of CO₂ (m/z 108), and fragments corresponding to a retro-Diels-Alder reaction (e.g., m/z 98, maleic anhydride). | [8] |
Experimental Protocols
Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is adapted from the well-established procedure in Organic Syntheses, which provides a robust and validated method.[5]
Materials:
-
Maleic Anhydride (2 moles, 196 g)
-
1,3-Butadiene (gas)
-
Dry Benzene (500 mL)
-
Petroleum Ether (for washing)
-
2-L three-necked round-bottomed flask, efficient stirrer, gas-inlet tube, thermometer, reflux condenser.
Procedure:
-
Setup: Assemble the apparatus in a well-ventilated fume hood. Place the dry benzene and maleic anhydride into the flask.
-
Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce butadiene gas from a cylinder at a rapid rate (approx. 0.6-0.8 L/min).
-
Exotherm Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the external heating. The exothermic Diels-Alder reaction will cause the temperature to rise further, to approximately 70-75°C.
-
Reaction Monitoring: Continue the addition of butadiene. The reaction progress can be monitored by observing the absorption of the gas. After 30-40 minutes, the absorption rate will decrease; reduce the flow rate and continue for a total of 2-2.5 hours.
-
Crystallization: Pour the warm solution into a 1-L beaker to prevent the product from crystallizing within the reaction flask. Cover the beaker and allow it to stand at 0-5°C overnight.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether.
-
Drying: Dry the product in an oven at 70-80°C to a constant weight. The expected yield is typically high, in the range of 93-97%.[5]
Protocol: General Procedure for Epoxy Curing
Materials:
-
Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, DGEBA)
-
cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)
-
Curing Accelerator (e.g., 1-methylimidazole or benzyldimethylamine, ~0.5-2.0 phr - parts per hundred parts of resin)
-
Mixing vessel, stirring rod, oven.
Procedure:
-
Stoichiometry Calculation: Calculate the required amount of THPA based on the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio is 0.8 to 1.0 anhydride equivalents per epoxy equivalent.
-
Pre-heating and Mixing: Gently pre-heat the epoxy resin (e.g., to 60-80°C) to reduce its viscosity.
-
Blending: If the THPA is crystalline, it can be melted by heating to ~110°C or dissolved directly into the hot epoxy resin. Add the calculated amount of molten or solid THPA to the pre-heated epoxy resin and mix thoroughly until a homogeneous solution is obtained.
-
Accelerator Addition: Add the accelerator to the mixture and stir for another 2-5 minutes to ensure uniform dispersion.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the final cured product.
-
Curing Cycle: Pour the resin mixture into a mold and place it in a programmable oven. A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 90°C, followed by 4 hours at 165°C) to ensure complete cross-linking and development of optimal properties.[2]
Safety and Handling
cis-1,2,3,6-Tetrahydrophthalic anhydride is a hazardous chemical that requires careful handling to minimize risk.
-
Hazards: It is corrosive and can cause serious eye damage.[20] It is also a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms if inhaled.[20][21]
-
Personal Protective Equipment (PPE): Always handle THPA in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[9][21]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[7][14] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[7]
-
Spills and Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal. Dispose of chemical waste in accordance with all local, state, and federal regulations.[20]
Conclusion
cis-1,2,3,6-Tetrahydrophthalic anhydride is a versatile and highly reactive molecule whose utility is derived directly from its unique chemical structure. Its efficient, stereospecific synthesis via the Diels-Alder reaction makes it readily available for a multitude of applications. The electrophilic nature of its anhydride ring governs its primary reactivity, allowing for controlled ring-opening reactions that are fundamental to its role as a premier curing agent for epoxy resins and as an intermediate in the synthesis of polymers, agrochemicals, and other fine chemicals. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for scientists and researchers aiming to leverage its full potential in materials science and drug development.
References
- Pascault, J. P., & Williams, R. J. J. (2010). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. In Epoxy Polymers (pp. 1-29). Wiley-VCH.
- Rakotomalala, M., Wagner, S., & Döring, M. (2010). The curing mechanism of epoxy resin. Composites Part A: Applied Science and Manufacturing, 41(12), 1885-1892.
-
Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride [13C NMR]. Retrieved from [Link]
-
Broadview Technologies, Inc. (n.d.). Advances in Anhydride Chemistry. Retrieved from [Link]
-
Applied Poleramic, Inc. (n.d.). Anhydride Cured-Epoxy Matrices. Retrieved from [Link]
-
PubChem. (n.d.). Captan. National Center for Biotechnology Information. Retrieved from [Link]
-
Transtutors. (2021). Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic anhydride. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride [FTIR]. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrophthalic anhydride, cis-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112645864A - Method for preparing captan.
-
JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]
-
Chegg. (2017). Solved: Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic. Retrieved from [Link]
-
NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of acid catalyzed Friedel–Crafts alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]
- El-Sayed, S. A., & Shindia, A. A. (2010). Bacterial degradation of fungicide captan. Journal of Basic Microbiology, 50(S1), S55-S63.
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1426-1433.
Sources
- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tri-iso.com [tri-iso.com]
- 3. broadview-tech.com [broadview-tech.com]
- 4. Buy Captan | 133-06-2 | >98% [smolecule.com]
- 5. captan, 133-06-2 [thegoodscentscompany.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 9. Solved Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]
- 10. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (Solved) - Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic anhydride in... (1 Answer) | Transtutors [transtutors.com]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. appliedpoleramic.com [appliedpoleramic.com]
- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]
- 18. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]
- 19. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) IR Spectrum [chemicalbook.com]
- 20. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
